molecular formula C19H22N2O3S B14969010 1-(benzylsulfonyl)-N-phenylpiperidine-3-carboxamide

1-(benzylsulfonyl)-N-phenylpiperidine-3-carboxamide

Cat. No.: B14969010
M. Wt: 358.5 g/mol
InChI Key: OXNZEJMZAYUELF-UHFFFAOYSA-N
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Description

N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological effects, including anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The compound may modulate biochemical pathways involved in inflammation and pain perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-PHENYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential pharmacological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

1-benzylsulfonyl-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C19H22N2O3S/c22-19(20-18-11-5-2-6-12-18)17-10-7-13-21(14-17)25(23,24)15-16-8-3-1-4-9-16/h1-6,8-9,11-12,17H,7,10,13-15H2,(H,20,22)

InChI Key

OXNZEJMZAYUELF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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